2-Methyl-2-(thiophen-2-yl)malonic Acid
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Overview
Description
2-Methyl-2-(thiophen-2-yl)malonic Acid is an organic compound that belongs to the class of malonic acid derivatives It features a thienyl group attached to the malonic acid backbone, which consists of two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-yl)malonic Acid typically involves the malonic ester synthesis. This process begins with the deprotonation of a di-ester of malonic acid using a weak base, forming an enolate. The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a thienyl methyl halide, to form a new carbon-carbon bond. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid. Finally, decarboxylation occurs upon heating, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-yl)malonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-Methyl-2-(thiophen-2-yl)malonic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-yl)malonic Acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound of 2-Methyl-2-(thiophen-2-yl)malonic Acid, featuring two carboxylic acid groups.
Thiazole derivatives: Compounds with a similar thienyl group but different functional groups attached.
Methylmalonic acid: A similar compound with a methyl group instead of a thienyl group.
Uniqueness
This compound is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
126899-44-3 |
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Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI Key |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Synonyms |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origin of Product |
United States |
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